1,3,4-Thiadiazole-2,5-dithiol
Description
Historical Context and Evolution of Research Perspectives
The scientific journey of Bismuthiol began in the mid-20th century. As early as 1959, researchers like A. K. Majumdar and M. M. Chakrabartty identified its potential as an analytical reagent. wikipedia.org Its ability to form colored complexes with various metal ions made it a valuable tool for their detection and quantification. smolecule.comwikipedia.org For many years, its primary application was in the spectrophotometric determination of metals such as bismuth, copper, lead, antimony, and palladium. smolecule.comwikipedia.org
Over time, the scientific community's perspective on Bismuthiol evolved from a simple analytical reagent to a versatile building block with broader potential. Research has since branched out into several key areas:
Medicinal Chemistry : The biological properties of Bismuthiol and its derivatives have become a major focus, with studies exploring their potential as antimicrobial, antioxidant, and anticancer agents. smolecule.com
Materials Science : The compound is utilized in the development of innovative materials, including photoactive materials and nanocomposites. smolecule.com Its ability to form ordered thin films when complexed with metal ions has also been a subject of study.
Catalysis : In the field of organic synthesis, Bismuthiol has found use as a catalyst, particularly in reactions that involve the formation of carbon-sulfur bonds. smolecule.com
Corrosion Inhibition : Its capacity to form stable co-polymers with metals has led to its use as a corrosion inhibitor, with several patents filed for this application. wikipedia.org
This expansion of research demonstrates a significant shift from its initial, more limited application to a broader appreciation of its multifaceted chemical nature.
Significance of the 1,3,4-Thiadiazole (B1197879) Scaffold in Chemical Science
The chemical and biological properties of Bismuthiol are intrinsically linked to its core structure: the 1,3,4-thiadiazole ring. This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net The significance of this scaffold stems from several key attributes:
Broad-Spectrum Pharmacological Activity : The 1,3,4-thiadiazole nucleus is a component of numerous compounds with a wide array of pharmacological activities. nih.govmdpi.com Its derivatives have shown promise as antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer agents. nih.govresearchgate.netrsc.org
Structural Versatility : The thiadiazole ring serves as a versatile foundation for the development of new therapeutic agents. ingentaconnect.com Its structure can be readily modified, allowing chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov
Bio-isosteric Replacement : The thiadiazole group can act as a bio-isosteric substitute for other moieties, such as the thiazole (B1198619) ring, which can be advantageous in drug design. rsc.org
In Vivo Stability : The strong aromaticity of the 1,3,4-thiadiazole ring contributes to its stability within biological systems, a desirable characteristic for therapeutic compounds. rsc.org
The extensive research into 1,3,4-thiadiazole derivatives has cemented its importance in the quest for novel and effective drugs. researchgate.net Its presence as the central scaffold in Bismuthiol provides a fundamental basis for the compound's diverse chemical reactivity and biological potential.
Research Findings on Bismuthiol
Detailed research has elucidated specific properties and applications of Bismuthiol. One notable area of investigation is its interaction with metal ions to form structured molecular layers.
| Metal Ion | Layer Distance of Langmuir-Schaefer (LS) Film (nm) |
| Copper (Cu(II)) | 0.68 |
| Cadmium (Cd(II)) | 0.69 |
| Silver (Ag(I)) | 0.55 |
This table presents the layer distances of Langmuir-Schaefer films formed from Bismuthiol on subphases containing different metal ions, indicating the influence of the coordinated metal on the film's structural arrangement.
The 1,3,4-thiadiazole core is responsible for a wide range of biological activities observed in its derivatives.
| Pharmacological Activity |
| Antibacterial |
| Anticancer |
| Antiviral |
| Anticonvulsant |
| Anti-inflammatory |
| Antioxidant |
| Antifungal |
This table summarizes the diverse pharmacological activities associated with the 1,3,4-thiadiazole scaffold, which is the core structure of Bismuthiol. nih.govresearchgate.netrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,4-thiadiazolidine-2,5-dithione | |
|---|---|---|
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InChI |
InChI=1S/C2H2N2S3/c5-1-3-4-2(6)7-1/h(H,3,5)(H,4,6) | |
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InChI Key |
BIGYLAKFCGVRAN-UHFFFAOYSA-N | |
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Canonical SMILES |
C1(=S)NNC(=S)S1 | |
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Molecular Formula |
C2H2N2S3 | |
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Related CAS |
30555-21-6, Array | |
| Record name | Poly(2,5-dimercapto-1,3,4-thiadiazole) | |
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| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |
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DSSTOX Substance ID |
DTXSID6040115 | |
| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |
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Molecular Weight |
150.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Slightly yellow solid with an irritating odor; [NTP] Yellow powder with a stench; [Alfa Aesar MSDS] | |
| Record name | 1,3,4-Thiadiazolidine-2,5-dithione | |
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CAS No. |
1072-71-5 | |
| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |
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| Record name | 2,5-Dimercapto-1,3,4-thiadiazole | |
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| Record name | Bismuthiol I | |
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| Record name | 1,3,4-Thiadiazolidine-2,5-dithione | |
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| Record name | 1,3,4-thiadiazole-2,5-dithiol | |
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| Record name | 1,3,4-THIADIAZOLIDINE-2,5-DITHIONE | |
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Synthetic Methodologies and Derivatization Strategies of Bismuthiol
Established Synthetic Routes
The formation of the 1,3,4-thiadiazole (B1197879) core and its subsequent functionalization are achieved through several well-defined synthetic pathways.
Nucleophilic substitution (SN2) reactions are a cornerstone in the synthesis of Bismuthiol derivatives. These reactions typically involve the highly nucleophilic thiolate form of Bismuthiol. For instance, the dipotassium (B57713) salt of 1,3,4-thiadiazole-2,5-dithiol (B7761095) is a key intermediate in SN2 reactions with various electrophiles. This approach has been successfully employed for the derivatization of Bismuthiol, leading to compounds such as 2,5-bis-cycloalkylsulfanyl- fishersci.cawikipedia.orgcenmed.comthiadiazoles. Examples include the reaction of the potassium salt of 1,3,4-thiadiazole-2,5-dithiolate with chlorocyclopentane (B1362555) or bromocyclohexane (B57405) under reflux conditions in ethanol (B145695) researchgate.net. A similar nucleophilic attack on chlorocyclopentane by the potassium 1,3,4-thiadiazole-2,5-dithiolate has also been reported for the synthesis of mono-cyclopentyl-substituted this compound researchgate.netdp.tech.
Beyond simple alkylation, SN2 reactions are crucial in the synthesis of more complex structures like sulfide (B99878) organic polymers (SOPs). In these syntheses, Bismuthiol is deprotonated using a base such as sodium hydroxide (B78521) (NaOH) to generate the thiolate nucleophile. This thiolate then undergoes SN2 coupling polymerization with suitable electrophilic monomers, such as 1,3,5-tris(bromomethyl)benzene (B90972), in solvents like methanol (B129727) or acetonitrile (B52724) at room temperature rsc.orgrsc.orgcsic.es.
Table 1: Representative SN2 Reactions in Bismuthiol Derivatization
| Starting Material | Electrophile | Product Class | Conditions | Reference |
| Potassium 1,3,4-thiadiazole-2,5-dithiolate | Chlorocyclopentane/Bromocyclohexane | 2,5-bis-cycloalkylsulfanyl- fishersci.cawikipedia.orgcenmed.comthiadiazoles | Ethanol, reflux | researchgate.net |
| This compound (deprotonated) | 1,3,5-tris(bromomethyl)benzene | Sulfide Organic Polymers (SOPs) | Methanol/Acetonitrile, NaOH, room temperature | rsc.orgrsc.orgcsic.es |
Cyclization reactions are fundamental in constructing macrocyclic derivatives incorporating the Bismuthiol moiety, particularly crown ethers. These reactions often proceed via nucleophilic substitution followed by intramolecular ring closure. Hetero-crown ethers containing this compound (Bismuthiol) are synthesized by reacting this compound dipotassium salt with appropriate ethylene (B1197577) glycol dihalide derivatives dntb.gov.uabalikesir.edu.trresearchgate.netresearchgate.netbalikesir.edu.trresearchgate.netresearchgate.netdntb.gov.ua. These reactions are typically conducted under highly diluted conditions to favor intramolecular cyclization over intermolecular polymerization dntb.gov.uaresearchgate.netresearchgate.netresearchgate.net.
Another approach involves the cyclization of 2-amino-5-mercapto-1,3,4-thiadiazole with mono-, di-, tri-, or tetra-ethylene glycol dichloride compounds. This reaction, utilizing an SN2 mechanism, is often carried out in acetonitrile in the presence of a base like cesium carbonate researchgate.net. Microwave-assisted synthesis has also been employed to facilitate the formation of these aromatic thiadiazole crown ethers, offering a more efficient route researchgate.net. A general synthetic pathway for (2,5)-1,3,4-thiadiazolo thia crown ethers involves the high-dilution reaction of 2,5-dimercapto-1,3,4-thiadiazole (B142945) dipotassium salt with oligoethylene glycol dihalides in ethanol researchgate.net.
While direct reaction approaches for the synthesis of Bismuthiol itself from simpler precursors are not explicitly detailed in the provided literature, Bismuthiol frequently serves as a key reactant in direct coupling or polymerization reactions to form more complex materials. For instance, Bismuthiol monomers undergo chemical oxidative polymerization to yield poly(2,5-dimercapto-1,3,4-thiadiazole) (PBT) nanosheets mdpi.com. This direct polymerization is achieved using oxidants such as hydrogen peroxide (H2O2) or iodine (I2) in ethanol mdpi.com. Optimized conditions for PBT synthesis include an initial Bismuthiol concentration of 58.25 mmol L−1 and an H2O2/Bismuthiol molar ratio of 3.53 in ethanol at 25°C for 24 hours, yielding up to 97.20% mdpi.com.
Table 2: Yields of Poly(2,5-dimercapto-1,3,4-thiadiazole) (PBT) at Different Temperatures
| Temperature (°C) | Yield (%) mdpi.com |
| 0 | 31.17 |
| 5 | 72.17 |
| 25 | 98.47 |
| 40 | 77.85 |
| 50 | 56.18 |
Sulfide organic polymers (SOPs) are also synthesized via direct coupling reactions where Bismuthiol, as a dithiol monomer, reacts with aromatic tris-substituted aryl compounds like 1,3,5-tris(bromomethyl)benzene through SN2 coupling polymerization rsc.orgrsc.orgcsic.es. These reactions are often completed within a few hours, yielding solid products rsc.orgrsc.orgcsic.es.
Information regarding catalytic methods specifically for the synthesis of Bismuthiol itself is not extensively detailed in the provided search results. However, Bismuthiol and its derivatives are frequently employed in catalytic systems or as components of catalysts. For example, Bismuthiol I acts as a special thiol ligand in ligand-exchange processes to induce amorphousness in the outer layer of crystalline palladium (Pd) or platinum (Pt) electrocatalysts, leading to amorphous structures without altering the morphology ntu.edu.sg. This demonstrates Bismuthiol's role in influencing the structural properties of materials for catalytic applications.
Furthermore, sulfide organic polymers (SOPs) synthesized using Bismuthiol as a monomer have been reported as novel and efficient metal-free heterogeneous Lewis acid catalysts. These SOPs exhibit catalytic activity in reactions such as the esterification of carboxylic acids, achieving high conversions and demonstrating efficient recyclability rsc.orgrsc.orgcsic.es. The proposed mechanism involves the activation of carboxylic acids through hypervalent S···O interactions with the sulfur centers of the SOPs, which enhances the electrophilic character of the carboxylic carbon and facilitates alcohol addition rsc.orgcsic.es.
Advanced Derivatization Techniques
Advanced derivatization techniques for Bismuthiol primarily focus on expanding its structural complexity and functional properties, particularly through the formation of macrocyclic compounds.
The synthesis of Bismuthiol crown ethers represents a significant advanced derivatization technique, leveraging the nucleophilic character of Bismuthiol's thiol groups. These hetero-crown ethers, which incorporate the this compound moiety, are synthesized and thoroughly characterized for various applications, including metal sensing and separation researchgate.net.
The primary method involves the nucleophilic substitution (SN2) reaction of this compound dipotassium salt with appropriate ethylene glycol dihalide derivatives dntb.gov.uabalikesir.edu.trresearchgate.netresearchgate.netbalikesir.edu.trresearchgate.netresearchgate.netdntb.gov.ua. This reaction is typically performed under highly diluted conditions to promote intramolecular cyclization and ring closure, leading to the formation of macrocyclic ligands dntb.gov.uaresearchgate.netresearchgate.netresearchgate.net. The resulting crown ethers can vary in ring size and composition depending on the ethylene glycol dihalide used researchgate.netresearchgate.net.
For instance, a general route involves the high-dilution reaction of 2,5-dimercapto-1,3,4-thiadiazole dipotassium salt with oligoethylene glycol dihalides in ethanol researchgate.net. Microwave-assisted synthesis has also been successfully applied to synthesize these thiadiazole crown ethers, utilizing the SN2 mechanism in solvents like acetonitrile with a base such as cesium carbonate researchgate.net. These synthetic strategies enable the creation of diverse Bismuthiol-containing crown ethers with potential for selective ion binding and other applications researchgate.netresearchgate.net.
Preparation of Polymeric Bismuthiol Derivatives (e.g., PBT)
Poly(2,5-dimercapto-1,3,4-thiadiazole), commonly referred to as PBT, represents a significant class of polymeric derivatives of Bismuthiol. PBT nanosheets have been successfully synthesized through chemical oxidative polymerization methods mdpi.comsemanticscholar.orgresearchgate.netscite.ai. The polymerization process primarily involves the dehydrogenation coupling between the two mercapto groups of the Bismuthiol monomer, leading to the formation of stable disulfide (–S–S–) bonds within the polymer chain mdpi.comsemanticscholar.orgresearchgate.netscite.ai. These polymeric materials exhibit notable properties such as high adsorption capacity for heavy metal ions like mercury (Hg²⁺) and lead (Pb²⁺), excellent thermostability, and blue-light emitting fluorescence mdpi.comresearchgate.net.
Chemical Oxidative Polymerization
Chemical oxidative polymerization stands out as a preferred method for synthesizing PBT due to its advantages, including suitability for mass production, control over the polymer's micro-morphology, ease of adjusting reaction conditions, and straightforward doping-dedoping chemistry mdpi.com. The general procedure for PBT synthesis involves dissolving the Bismuthiol (BT) monomer in an appropriate solvent, typically absolute ethanol, followed by the dropwise addition of an oxidizing agent mdpi.comsemanticscholar.org.
During the reaction, a noticeable color change occurs, transitioning from pale yellow to brown-black, accompanied by the precipitation of the polymer within a few minutes mdpi.comsemanticscholar.org. The reaction is commonly allowed to proceed for an extended period, often 24 hours, to ensure complete polymerization of the monomers mdpi.comsemanticscholar.org. The proposed mechanism for the chemical oxidative polymerization of Bismuthiol involves an initial electron transfer from the C–S or C=S moiety of the Bismuthiol tautomer to the oxidant, forming a radical cation. This is followed by S(2)–S(5) coupling, a mechanism consistent with the oxidative polymerization of other heterocyclic compounds like pyrrole (B145914) and thiophene (B33073) mdpi.com.
Optimization of Reaction Parameters (Monomer Concentration, Temperature, Oxidation Systems)
Extensive research has been conducted to optimize the reaction parameters for the chemical oxidative polymerization of Bismuthiol to achieve high yields and desired material performance. Key parameters include the choice of oxidation system, monomer concentration, oxidant-to-monomer molar ratio, and polymerization temperature mdpi.comsemanticscholar.org.
Oxidation Systems: Both iodine (I₂)/ethanol (C₂H₅OH) and hydrogen peroxide (H₂O₂)/ethanol (C₂H₅OH) have been effectively employed as oxidation systems for PBT synthesis, yielding comparable polymerization results mdpi.comsemanticscholar.org.
Monomer Concentration: In the H₂O₂/C₂H₅OH oxidation system, an initial Bismuthiol monomer concentration of 58.25 mmol L⁻¹ has been reported to yield up to 97.20% of the polymer mdpi.comsemanticscholar.org.
Oxidant/BT Molar Ratios: The molar ratio of the oxidant to the Bismuthiol monomer significantly impacts the polymerization yield.
In the I₂/C₂H₅OH system, increasing the I₂/BT molar ratio from 0.25 to 1.5 led to a rapid increase in polymerization yield, reaching a maximum of 98.47% at a ratio of 1.5. Further increases in the molar ratio beyond this point showed negligible changes in yield mdpi.com.
For the H₂O₂/C₂H₅OH system, an optimal H₂O₂/BT molar ratio of 3.53 resulted in a polymerization yield of 97.20% mdpi.comsemanticscholar.org.
At 0 °C, the yield was 31.17%.
At 5 °C, the yield increased to 72.17%.
At the optimal 25 °C, the yield reached 98.47%.
Higher temperatures, such as 40 °C and 50 °C, resulted in decreased yields of 77.85% and 56.18%, respectively mdpi.com.
This trend is attributed to the fact that excessively high temperatures can lead to drastic chain termination, while very low temperatures impede the polymerization rate and monomer initiation mdpi.com.
The following table summarizes the optimized reaction parameters and their corresponding yields for PBT synthesis:
| Parameter | Optimal Value (I₂/C₂H₅OH System) | Yield (I₂/C₂H₅OH System) | Optimal Value (H₂O₂/C₂H₅OH System) | Yield (H₂O₂/C₂H₅OH System) | Reference |
| Monomer Concentration | Not explicitly optimized | - | 58.25 mmol L⁻¹ | 97.20% | mdpi.comsemanticscholar.org |
| Oxidant/BT Molar Ratio | 1.5 | 98.47% | 3.53 | 97.20% | mdpi.comsemanticscholar.org |
| Polymerization Temperature | 25 °C | 98.47% | 25 °C | 97.20% | mdpi.comsemanticscholar.org |
Synthesis of Bis- and Mono-Substituted Bismuthiol Derivatives
Bismuthiol's two mercapto groups make it amenable to various derivatization strategies, leading to both bis- and mono-substituted compounds. Nucleophilic substitution reactions are a common and effective pathway for synthesizing these derivatives researchgate.net.
Synthesis of Bis-Substituted Bismuthiol Derivatives: Bis-substituted derivatives, such as 2,5-bis-cycloalkylsulfanyl- americanelements.comfishersci.caCurrent time information in Bangalore, IN.thiadiazoles (e.g., 2,5-bis-cyclopentylsulfanyl- americanelements.comfishersci.caCurrent time information in Bangalore, IN.thiadiazole and 2,5-bis-cyclohexylsulfanyl- americanelements.comfishersci.caCurrent time information in Bangalore, IN.thiadiazole), are typically synthesized through a one-pot two-step procedure researchgate.netresearchgate.netresearchgate.net. This method involves the nucleophilic substitution of the dipotassium salt of 1,3,4-thiadiazole-2,5-dithiolate with appropriate cycloalkyl halides (e.g., chlorocyclopentane or bromocyclohexane) in an ethanol solvent under reflux conditions researchgate.netresearchgate.netresearchgate.nettandfonline.com. Another approach for 2,5-disubstituted-1,3,4-thiadiazoles involves a one-pot synthesis utilizing aroylhydrazides and aldehydes in the presence of Lawesson's reagent, encompassing thionation, cyclization, and oxidation steps . Classical cyclization methods involving thiosemicarbazide (B42300) and carboxylic acids with polyphosphoric acid, as well as solid-phase reactions using thiosemicarbazide, carboxylic acid, and phosphorus pentachloride, have also been reported for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles . Furthermore, bis(2-alkylsulfanyl- Current time information in Bangalore, IN., americanelements.com, fishersci.cathiadiazolyl)-5,5'-disulfide derivatives can be prepared via the oxidative self-coupling of 5-alkylsulfanyl- Current time information in Bangalore, IN., americanelements.com, fishersci.cathiadiazole-2-thiol using hydrogen peroxide in ethanol researchgate.net.
Synthesis of Mono-Substituted Bismuthiol Derivatives: Mono-substituted Bismuthiol derivatives can be prepared through controlled synthetic routes. For instance, a mono-cyclopentyl-substituted this compound derivative has been synthesized via a telescopic procedure researchgate.net. This process involves the initial formation of the potassium 1,3,4-thiadiazole-2,5-dithiolate, followed by a nucleophilic attack on chlorocyclopentane researchgate.net. The thione tautomer of mono-cyclohexyl-substituted bismuthiol has also been successfully synthesized and characterized researchgate.nettandfonline.comum.edu.mydntb.gov.ua.
Coordination Chemistry and Metal Complexation of Bismuthiol
Metal Selectivity and Binding Affinity Studies
Bismuthiol exhibits notable selectivity and strong binding affinity for various metal ions, particularly heavy and noble metals, owing to the presence of its electron-rich nitrogen and sulfur donor atoms mdpi.comsemanticscholar.org. These characteristics make Bismuthiol and its derivatives promising candidates for applications in metal sensing, remediation, and separation technologies.
Research has demonstrated that Bismuthiol can form stable coordination polymers with a 2:1 ligand-to-metal ratio (BT-Mⁿ⁺) with several heavy metal ions, including cobalt(II), nickel(II), copper(II), zinc(II), and gold(III) mdpi.comsemanticscholar.org. The compound's mercapto (-SH) groups are particularly effective in facilitating selective binding to lead(II) (Pb²⁺) and mercury(II) (Hg²⁺) ions .
Detailed studies on poly(2,5-dimercapto-1,3,4-thiadiazole) (PBT) nanosheets, a polymeric form of Bismuthiol, have revealed exceptional adsorption capacities for certain heavy metals. For instance, PBT nanosheets have shown an ultrahigh adsorption capacity of up to 680.01 mg g⁻¹ for mercury ions mdpi.comsemanticscholar.org. Furthermore, PBT nanosheets were evaluated for their adsorption selectivity in mixed cation solutions containing various metal ions.
Table 1: Adsorption Selectivity and Capacity of Poly(2,5-dimercapto-1,3,4-thiadiazole) Nanosheets for Heavy Metal Ions
| Metal Ion | Initial Concentration (mg L⁻¹) | Adsorbent Mass (mg) | Solution Volume (mL) | Adsorption Capacity (mg g⁻¹) |
| Hg²⁺ | 20 | 50 | 50 | Up to 680.01 mdpi.comsemanticscholar.org |
| Pb²⁺ | 20 | 50 | 50 | High (specific value not provided, but noted as promising) mdpi.comsemanticscholar.org |
| Ag⁺ | 20 | 50 | 50 | Studied mdpi.com |
| Co²⁺ | 20 | 50 | 50 | Studied mdpi.com |
| Cr³⁺ | 20 | 50 | 50 | Studied mdpi.com |
| Cd²⁺ | 20 | 50 | 50 | Studied mdpi.com |
| Fe³⁺ | 20 | 50 | 50 | Studied mdpi.com |
| Zn²⁺ | 20 | 50 | 50 | Studied mdpi.com |
| Cu²⁺ | 20 | 50 | 50 | Studied mdpi.com |
Beyond its polymeric forms, Bismuthiol crown ethers have also been synthesized and demonstrated efficient complex formation with various metal ions, indicating their potential for use as metal sensors and in the separation of metals from complex mixtures researchgate.net. The ability of Bismuthiol to chelate metal ions is also being explored for detoxification processes, particularly with Bismuthiol II chemimpex.com.
Interfacial Coordination Phenomena (e.g., Langmuir Film Formation)
Despite being water-soluble and lacking a long alkyl chain typically associated with amphiphilic molecules, Bismuthiol(I) (DMTD) has been observed to form stable Langmuir films at the air/water interface when the aqueous subphase contains concentrated metal ions such as cadmium(II) (Cd(II)), copper(II) (Cu(II)), and silver(I) (Ag(I)) researchgate.netacs.org. This phenomenon is a direct result of in situ interfacial coordination between the Bismuthiol molecules and the dissolved metal ions researchgate.netacs.org.
The formation of these Langmuir films is a significant observation, as it demonstrates Bismuthiol's capacity to organize into ordered monolayer structures at interfaces through coordination interactions. These in situ coordinated Langmuir films can subsequently be transferred onto solid substrates using techniques like the Langmuir-Schaefer (LS) method, forming ordered thin films acs.org.
Characterization of these transferred LS films, obtained from Bismuthiol on metal ion subphases, has revealed distinct ordered layer structures. The layer distances observed varied depending on the specific metal ion present in the subphase, indicating the influence of the coordinated metal on the film's structural arrangement.
Table 2: Layer Distances of Langmuir-Schaefer (LS) Films Formed from Bismuthiol (DMTD) on Metal Ion Subphases
| Metal Ion in Subphase | Layer Distance (nm) |
| Cu(II) | 0.68 researchgate.net |
| Cd(II) | 0.69 researchgate.net |
| Ag(I) | 0.55 researchgate.net |
This ability to form ordered interfacial structures through coordination-induced self-assembly highlights Bismuthiol's potential in developing functional thin films and nanostructured materials for various applications, including sensors and surface coatings researchgate.netacs.org.
Theoretical and Computational Investigations of Bismuthiol and Its Derivatives
Quantum Chemical Studies
Quantum chemical studies, especially those employing Density Functional Theory (DFT), have become a cornerstone for the theoretical investigation of bismuthiol. These methods allow for the accurate calculation of molecular properties, providing deep insights into the compound's electronic structure and reactivity.
Density Functional Theory (DFT) Calculations for Structural Elucidation
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to determine the optimized geometries of bismuthiol's different tautomeric forms. By calculating the molecule's energy at various atomic arrangements, DFT can identify the most stable, or ground-state, geometry.
Studies using the B3LYP functional with basis sets like 6-311++G(d,p) have provided detailed information on the bond lengths, bond angles, and dihedral angles of the bismuthiol tautomers. These calculations confirm that the 1,3,4-thiadiazole (B1197879) ring is not perfectly planar in all forms, with slight puckering observed in some cases. The calculated geometric parameters are often in good agreement with experimental data where available, validating the accuracy of the computational approach.
| Tautomer | Parameter | Value |
|---|---|---|
| Thiol-thione | C=S Bond Length | ~1.67 Å |
| C-N Bond Length | ~1.32-1.38 Å | |
| N-N Bond Length | ~1.38 Å | |
| Dithiol | C-S Bond Length | ~1.76 Å |
| C=N Bond Length | ~1.29 Å | |
| S-H Bond Length | ~1.35 Å |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.
For bismuthiol, the HOMO is typically localized over the sulfur atoms and the π-system of the thiadiazole ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the N=C-S moiety. A smaller HOMO-LUMO gap suggests higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies have shown that the dithione tautomer possesses the smallest energy gap, suggesting it is the most reactive form.
| Tautomer | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Thiol-thione | -6.5 | -1.8 | 4.7 |
| Dithiol | -6.2 | -1.3 | 4.9 |
| Dithione | -5.9 | -2.1 | 3.8 |
Global Reactivity Descriptors and Molecular Electrostatic Potentials
The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on a molecule's surface. It helps identify regions that are rich or poor in electrons. In bismuthiol, MEP analysis shows that the most negative potential (red and yellow regions), corresponding to sites susceptible to electrophilic attack, is located around the sulfur atoms. The most positive potential (blue regions), indicating sites for nucleophilic attack, is found near the hydrogen atoms of the thiol or amine groups.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular charge transfer, electron delocalization, and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance.
Tautomeric Equilibrium and Stability Assessment
Bismuthiol can exist in several tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The primary forms are the dithiol, thiol-thione, and dithione tautomers. Understanding the equilibrium between these forms is essential, as the dominant tautomer determines the compound's physical and chemical properties.
Computational Determination of Preferred Tautomers (Dithiol, Thiol-thione, Dithione)
Computational chemistry is an effective tool for assessing the relative stabilities of tautomers. By calculating the total electronic energy of each optimized structure, researchers can determine the most stable form. The tautomer with the lowest energy is the most abundant at equilibrium.
Numerous theoretical studies, employing DFT methods, have consistently shown that the thiol-thione tautomer (specifically, 1,3,4-thiadiazolidine-2-thione-5-thiol) is the most stable form of bismuthiol in the gas phase. The dithione form is generally found to be the least stable. The relative stability order is typically calculated as: Thiol-thione > Dithiol > Dithione. The greater stability of the thiol-thione form is attributed to the favorable electronic arrangement and resonance stabilization within the thiadiazole ring.
| Tautomer | Relative Energy (kcal/mol) | Stability Order |
|---|---|---|
| Thiol-thione | 0.00 (Reference) | 1 (Most Stable) |
| Dithiol | ~2.5 - 3.5 | 2 |
| Dithione | ~15 - 18 | 3 (Least Stable) |
Thermodynamic Cycles for pKa Computations
The acidity constant (pKa) is a critical parameter that governs the ionization state of a molecule in solution, which in turn influences its solubility, reactivity, and biological activity. Computational chemistry provides powerful tools to predict pKa values, often employing thermodynamic cycles, such as the Born-Haber cycle, to deconstruct the deprotonation process into more easily calculable energy terms.
A common thermodynamic cycle for calculating the pKa of an acid (HA) in solution involves relating the free energy of deprotonation in the aqueous phase (ΔG°aq) to gas-phase energies and solvation free energies. The cycle can be expressed as:
ΔG°aq(HA → H+ + A-) = ΔG°gas(HA → H+ + A-) + ΔG°solv(H+) + ΔG°solv(A-) - ΔG°solv(HA)
Where:
ΔG°gas is the gas-phase free energy of deprotonation.
ΔG°solv represents the free energy of solvation for each species.
This approach allows for the use of high-accuracy quantum mechanical methods to calculate the gas-phase energetics, while continuum solvation models are employed to estimate the significant energy changes associated with transferring the species from the gas phase into solution. For thiols, density functional theory (DFT) calculations, sometimes including explicit water molecules in the model, have been used to improve the accuracy of pKa predictions. Predicted pKa values for Bismuthiol's strongest acidic site are approximately 5.77.
Aromaticity Assessment (e.g., NICS Calculations)
Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. The 1,3,4-thiadiazole ring of Bismuthiol is considered aromatic, and this property is believed to contribute to the stability and biological activity of its derivatives. nih.gov
One of the most widely used computational methods to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are typically calculated at the center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity.
A computational study investigated the aromaticity of 1,3,4-thiadiazole and its tautomer, 1,3,4-thiadiazole-2-thione, using various aromaticity indices, including NICS. smolecule.com The study compared these compounds to other heterocycles and found that sulfur-containing heterocyclic compounds tend to be more aromatic than their oxygen analogs based on geometrical measurements. smolecule.com The strong aromaticity of the 1,3,4-thiadiazole ring is thought to provide significant in vivo stability to this class of compounds. nih.gov
Table 1: Selected Computational Aromaticity Indices for 1,3,4-Thiadiazole Note: This table is representative of data found in computational studies. Exact values may vary based on the level of theory and basis set used.
| Aromaticity Index | Description | Typical Interpretation for Aromaticity |
|---|---|---|
| NICS(0) | Nucleus-Independent Chemical Shift at the ring center. | Negative values (e.g., -5 to -15 ppm) indicate aromaticity. |
| NICS(1) | Nucleus-Independent Chemical Shift 1 Å above the ring center. | Negative values, often considered a better indicator than NICS(0). |
| HOMA | Harmonic Oscillator Model of Aromaticity (geometry-based). | Values approaching 1 indicate high aromaticity. |
| ASE | Aromatic Stabilization Energy (energy-based). | Positive values indicate stabilization due to aromaticity. |
In Silico Prediction Tools for Research Applications
The development of new therapeutic agents is a time-consuming and expensive process. In silico prediction tools have become indispensable in modern drug discovery for the early assessment of a compound's potential success. These tools can model various properties, from pharmacokinetics to interactions with biological targets.
Pharmacokinetics and Toxicology Prediction (e.g., SwissADME, T.E.S.T.)
Pharmacokinetics, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), describes how a drug moves through the body. Predicting these properties early in the drug discovery pipeline can prevent costly late-stage failures. Web-based tools like SwissADME provide rapid predictions of physicochemical properties, drug-likeness, and pharmacokinetic parameters.
For Bismuthiol and its derivatives, these tools can be used to evaluate compliance with established guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. Parameters such as lipophilicity (LogP), topological polar surface area (TPSA), water solubility, and potential for blood-brain barrier (BBB) penetration are calculated. Studies on various 1,3,4-thiadiazole derivatives have shown that these compounds generally exhibit good predicted intestinal absorption.
The Toxicity Estimation Software Tool (T.E.S.T.) and similar platforms use Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of compounds, such as mutagenicity and developmental toxicity, by comparing them to databases of known toxicants.
Table 2: Predicted Physicochemical and ADME Properties of Bismuthiol Data generated using predictive models. These are estimations and not experimental values.
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | 150.25 g/mol | Influences diffusion and transport. |
| LogP (Lipophilicity) | ~0.5 - 1.0 | Affects solubility, absorption, and membrane permeability. |
| Water Solubility | Soluble | Crucial for administration and distribution. |
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound is unlikely to cross into the central nervous system. |
| Lipinski's Rule of Five | 0 Violations | Indicates drug-likeness and potential for oral activity. |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict how a ligand (such as Bismuthiol or its derivatives) might interact with the binding site of a protein or enzyme. This information can help elucidate mechanisms of action and guide the design of more potent and selective inhibitors.
Several studies have employed molecular docking to investigate the potential biological targets of 2,5-dimercapto-1,3,4-thiadiazole (B142945) derivatives. For instance, docking studies have been performed to understand the antifungal activity of these compounds by modeling their interactions with the active site of cytochrome P450 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. smolecule.com These studies help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the enzyme's active site.
In another example, derivatives of 1,3,4-thiadiazole were docked against ADP-sugar pyrophosphatase (NUDT5), a potential target in breast cancer. sigmaaldrich.com The results showed that certain derivatives could form multiple hydrogen bonds with the enzyme, indicating a strong binding affinity and potential for inhibition. sigmaaldrich.com These computational insights are invaluable for rational drug design and for prioritizing compounds for further experimental testing.
Biological Activities and Therapeutic Potential of Bismuthiol and Its Derivatives
Antimicrobial Efficacy
The 1,3,4-thiadiazole (B1197879) scaffold, a core component of Bismuthiol, is recognized for its broad-spectrum antimicrobial properties, including antibacterial, antifungal, and antiviral activities. derpharmachemica.comnih.govimist.ma
Bismuthiol and its derivatives demonstrate efficacy against a variety of bacterial strains, encompassing both Gram-negative and Gram-positive bacteria. derpharmachemica.combch.roisca.inisca.in
Derivatives of 2,5-dimercapto-1,3,4-thiadiazole (B142945) have shown antibacterial activity against Gram-negative bacteria such as Escherichia coli. For instance, bis(cycloalkylsulfenyl) derpharmachemica.comfishersci.caamericanelements.comthiadiazoles, which are derivatives of Bismuthiol, have exhibited promising activity against E. coli. In comparative studies, these derivatives demonstrated antibacterial activity against E. coli with Minimum Inhibitory Concentration (MIC) values. tandfonline.com Other synthesized derivatives, including chalcone (B49325) derivatives of 2,5-dimercapto-1,3,4-thiadiazole, have also shown considerable antibacterial activity against E. coli. derpharmachemica.comisca.inisca.in
Table 1: Antibacterial Activity of Bismuthiol Derivatives Against Escherichia coli
| Compound Type | MIC (µg/mL) Against Escherichia coli | Reference Standard (MIC µg/mL) |
| 2,5-bis(cyclopentylsulfenyl) derpharmachemica.comfishersci.caamericanelements.comthiadiazole (C5TD) | 62.5 | Gentamicin (62.5), Chloromycetin (31.25) tandfonline.com |
| 2,5-bis(cyclohexylsulfenyl) derpharmachemica.comfishersci.caamericanelements.comthiadiazole (C6TD) | 62.5 | Gentamicin (62.5), Chloromycetin (31.25) tandfonline.com |
| 2-cyclohexylsulfenyl-5-cyclopentylsulfenyl derpharmachemica.comfishersci.caamericanelements.comthiadiazole (C6C5TD) | 62.5 | Gentamicin (62.5), Chloromycetin (31.25) tandfonline.com |
| Chalcone derivatives of 2,5-dimercapto-1,3,4-thiadiazole (e.g., 3a, 3c, 3d, 3g) | 15-20 | Not specified |
Similar to Gram-negative bacteria, Bismuthiol derivatives have demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus. Bis(cycloalkylsulfenyl) derpharmachemica.comfishersci.caamericanelements.comthiadiazoles, for instance, showed antibacterial effects against S. aureus. tandfonline.com Additionally, various synthesized derivatives of 2,5-dimercapto-1,3,4-thiadiazole, such as chalcone derivatives, have exhibited considerable antibacterial activity against S. aureus. derpharmachemica.comisca.inisca.in
Table 2: Antibacterial Activity of Bismuthiol Derivatives Against Staphylococcus aureus
| Compound Type | MIC (µg/mL) Against Staphylococcus aureus | Reference Standard (MIC µg/mL) |
| 2,5-bis(cyclopentylsulfenyl) derpharmachemica.comfishersci.caamericanelements.comthiadiazole (C5TD) | 125 | Gentamicin (31.25), Chloromycetin (31.25) tandfonline.com |
| 2,5-bis(cyclohexylsulfenyl) derpharmachemica.comfishersci.caamericanelements.comthiadiazole (C6TD) | 62.5 | Gentamicin (31.25), Chloromycetin (31.25) tandfonline.com |
| 2-cyclohexylsulfenyl-5-cyclopentylsulfenyl derpharmachemica.comfishersci.caamericanelements.comthiadiazole (C6C5TD) | 125 | Gentamicin (31.25), Chloromycetin (31.25) tandfonline.com |
| Chalcone derivatives of 2,5-dimercapto-1,3,4-thiadiazole (e.g., 3a, 3c, 3d, 3g) | 15-20 | Not specified |
The class of 1,3,4-thiadiazole compounds, which includes Bismuthiol, has been explored for its potential as anti-Helicobacter pylori agents. bch.roimist.masphinxsai.com While specific data for Bismuthiol (2,5-dimercapto-1,3,4-thiadiazole) itself against H. pylori is not extensively detailed in the provided sources, its derivatives, such as 2-amino-1,3,4-thiadiazole (B1665364) derivatives, have demonstrated anti-H. pylori effects. farmaciajournal.com
Bismuthiol (2,5-dimercapto-1,3,4-thiadiazole) exhibits antifungal activity. bch.ro Furthermore, its derivatives have shown considerable antifungal properties against various fungal strains. For example, some synthesized derivatives of 2,5-dimercapto-1,3,4-thiadiazole have displayed potent antifungal activities against Aspergillus terreus. derpharmachemica.com Chalcone derivatives of 2,5-dimercapto-1,3,4-thiadiazole have also demonstrated considerable antifungal activity against Candida albicans, Trichophyton rubrum, Trichoderma viride, and Aspergillus niger. isca.inisca.in Specific 2,5-dimercapto-1,3,4-thiadiazole derivatives have exhibited anti-Candida activities against Candida albicans. internationalscholarsjournals.orginternationalscholarsjournals.com
Table 3: Antifungal Activity of Bismuthiol Derivatives Against Candida albicans
| Compound Type | IC50 (µg/mL) Against Candida albicans | Reference Standard |
| 2,5-dimercapto-1,3,4-thiadiazole derivative (Compound 4) | 1.94 | Not specified |
| 2,5-dimercapto-1,3,4-thiadiazole derivative (Compound 10) | 19.10 | Not specified |
| Chalcone derivatives of 2,5-dimercapto-1,3,4-thiadiazole (e.g., 3a, 3c, 3d, 3g) | 15-20 (MIC) | Ketoconazole |
The 1,3,4-thiadiazole ring system, present in Bismuthiol, is a scaffold associated with antiviral activities. derpharmachemica.comnih.govimist.maresearchgate.net While direct antiviral activity of Bismuthiol (2,5-dimercapto-1,3,4-thiadiazole) itself is not explicitly detailed in the provided information, the broader class of 1,3,4-thiadiazole derivatives has been recognized for its potential in antiviral applications. derpharmachemica.comnih.govimist.maresearchgate.net
Antibacterial Activity
Anticancer Research
Research into Bismuthiol and its derivatives has highlighted their promising role in anticancer strategies. Bismuth compounds, including those structurally related to Bismuthiol, have demonstrated notable anticancer potential researchgate.net. Specifically, Bismuthiol and its derivatives have exhibited cytotoxic effects against various cancer cell lines, suggesting their utility as chemotherapeutic agents researchgate.net.
Induction of Apoptosis in Cancer Cells
Bismuth complexes, which can be readily formed by Bismuthiol, have been shown to induce apoptosis in cancer cells researchgate.net. This process of programmed cell death is a critical mechanism for eliminating abnormal or cancerous cells. The induction of apoptosis by these compounds can occur through specific cellular events, including DNA fragmentation and lipid peroxidation researchgate.net.
Studies on related thiadiazole derivatives provide insights into the molecular pathways involved. These derivatives have been observed to activate mitochondrial-dependent apoptosis, characterized by the upregulation of pro-apoptotic genes such as bax and puma, and the concomitant downregulation of anti-apoptotic genes like Bcl-2 mdpi.comcore.ac.uk.
Specific research findings illustrate the cytotoxic potency of Bismuthiol derivatives. For instance, 5-cyclopentylsulfanyl-1,3,4-thiadiazole-2-thiol, a derivative synthesized from Bismuthiol, demonstrated anticancer activity against HCT-116 cancer cells with inhibitory concentration 50% (IC50) values of 2.03 ± 0.72 µM and 2.17 µM researchgate.net. Additionally, other 1,3,4-thiadiazole derivatives, particularly honokiol (B1673403) derivatives, have shown enhanced cytotoxicity compared to their natural precursor, honokiol. These compounds exhibited IC50 values ranging from 1.62 to 10.21 μM against various cancer cell lines, including A549 and MDA-MB-231 cells mdpi.com.
Table 1: Anticancer Activity (IC50 Values) of Bismuthiol Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-cyclopentylsulfanyl-1,3,4-thiadiazole-2-thiol | HCT-116 | 2.03 ± 0.72, 2.17 | researchgate.net |
| Honokiol derivatives (general range) | A549, MDA-MB-231 | 1.62 - 10.21 | mdpi.com |
Targeting Non-Apoptotic Cell Death Pathways
Beyond apoptosis, certain bismuth compounds have shown potential in targeting non-apoptotic cell death pathways, which represents a crucial area for developing novel cancer therapies researchgate.net. Non-apoptotic cell death mechanisms are distinct from apoptosis, lacking its characteristic morphological hallmarks such as chromatin condensation, nuclear fragmentation, and membrane blebbing, and are not mediated by apoptotic caspases amstat.org.
Examples of these alternative cell death modalities include ferroptosis, pyroptosis, and necroptosis amstat.orgbuet.ac.bdresearchgate.net. The investigation and targeting of these pathways are increasingly important in cancer treatment, particularly as cancer cells often develop resistance to apoptosis, necessitating alternative strategies for effective therapeutic intervention researchgate.netmdpi.com.
Mechanisms Involving DNA Fragmentation and Lipid Peroxidation
The anticancer mechanisms of bismuth complexes, including those derived from Bismuthiol, involve the induction of apoptosis through processes such as DNA fragmentation and lipid peroxidation researchgate.net. DNA fragmentation refers to the breakage of DNA strands within cells, a hallmark of cellular damage and programmed cell death frontiersin.orgx-mol.net.
Lipid peroxidation, another key mechanism, involves the oxidative degradation of lipids. This process is initiated when reactive oxygen species (ROS) abstract a hydrogen atom from the methylene (B1212753) group of polyunsaturated fatty acids (PUFAs) present in cell membranes, leading to a chain reaction of oxidative damage frontiersin.org. The consequences of lipid peroxidation include reduced membrane fluidity, increased membrane permeability, and ultimately, cellular damage and structural alterations to DNA frontiersin.orgx-mol.netacs.org. Oxidative stress, characterized by an imbalance between the production of ROS and the capacity of antioxidant defenses, is a significant contributor to both lipid peroxidation and subsequent DNA fragmentation frontiersin.orgx-mol.net.
Antioxidant Properties and Free Radical Scavenging
Bismuthiol has been recognized for its capacity to scavenge free radicals. Antioxidants play a vital role in biological systems by protecting against damage induced by the uncontrolled production of reactive oxygen species (ROS). Free radical scavenging involves the neutralization of unstable free radicals, which are naturally generated during various metabolic activities and, in excess, can contribute to the development of numerous diseases. While Bismuthiol itself exhibits this property, specific quantitative data, such as IC50 values, for its direct antioxidant and free radical scavenging activity were not extensively detailed in the provided research findings. However, it is generally understood that the presence of certain functional groups, such as those found in polyphenols and flavonoids, often correlates with significant antioxidant and free radical scavenging activities in chemical compounds.
Neuroprotective Research Implications
While the broader class of metal complexes has been explored for their potential applications in treating neurodegenerative diseases , and thiadiazole derivatives in general exhibit a range of biological activities researchgate.net, direct and detailed research specifically on the neuroprotective implications of Bismuthiol itself is not extensively documented in the provided search results. Although some related studies mention neuroprotective effects for other compounds or derivatives, a direct and comprehensive link to Bismuthiol's neuroprotective activity was not established.
Investigative Mechanisms of Biological Action
A fundamental mechanism underlying the biological actions of Bismuthiol is its pronounced ability to form stable complexes with various metal ions researchgate.net. This complexation capability is primarily facilitated by the presence of electron-rich sulfur and nitrogen donor atoms within the thiadiazole ring structure of Bismuthiol researchgate.netnih.govdp.tech.
Bismuthiol and its derivatives demonstrate strong coordination abilities with heavy metal ions, including but not limited to cobalt(II), nickel(II), copper(II), zinc(II), and gold(III). This robust affinity is attributed to their sulfur (S)- and nitrogen (N)-rich subgroups nih.govdp.tech. The formation of these metal complexes can lead to the disruption of various biological pathways, such as the inhibition of enzymes and the disturbance of intracellular metal metabolism.
Beyond its metal-complexing properties, Bismuthiol has also shown direct cytotoxic effects on specific cancer cell lines. This suggests a mechanism involving the disruption of critical cellular processes within cancerous cells, while potentially exhibiting selectivity by sparing normal cells researchgate.net. Furthermore, derivatives of Bismuthiol have demonstrated antibacterial activity, which has been attributed to their capacity to disrupt microbial cell membranes.
Disruption of Microbial Cell Membranes
Bismuthiol derivatives exhibit significant antibacterial activity, which has been attributed, in part, to their capacity to disrupt microbial cell membranes. The interaction of these compounds with bacterial membranes can lead to structural and functional impairments. General mechanisms of membrane disruption by antimicrobial agents include the extraction of lipids from the cell membrane, leading to membrane thinning, altered curvature, and ultimately, cell lysis. nih.gov Heavy metals, in general, are known to damage lipid bilayers and increase membrane permeability, compromising the integrity of cellular barriers. [Previous search 9] Specifically, mercury, a metal with which Bismuthiol forms strong complexes, has been reported to directly disrupt bacterial cell membranes. [Previous search 19] This disruption can lead to the leakage of intracellular components and the impaired function of membrane-associated proteins, vital for microbial survival and replication.
Enzyme Inhibition Pathways
Bismuthiol's mechanism of action involves the disruption of biological pathways through enzyme inhibition. A key area of research highlights its inhibitory effect on specific enzymes within microbial pathogens, notably Helicobacter pylori. Bismuth, a component of Bismuthiol derivatives, has been shown to inhibit antioxidant enzymes in H. pylori, including catalase, catalase-related peroxidase, and superoxide (B77818) dismutase. [10, Previous search 2] This inhibition leads to increased oxidative stress within the bacterial cells, impairing their survival.
The inhibitory action of Bismuthiol can be understood in the broader context of how heavy metals affect enzyme activity. Heavy metals often exert their toxic effects by binding to sulfhydryl (-SH) groups present in proteins, which are crucial for enzyme function. [Previous search 14, Previous search 19, Previous search 24] This binding can alter the enzyme's configuration, thereby halting its vital functions. Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition, where the inhibitor may bind to the enzyme's active site or to an allosteric site, leading to conformational changes that impair catalytic activity. [Previous search 20, Previous search 22, Previous search 29]
Table 1: Key Enzyme Inhibition Pathways of Bismuthiol in H. pylori
| Enzyme Type | Specific Enzymes (Examples) | Effect of Bismuthiol/Bismuth | Consequence for H. pylori |
| Antioxidant Enzymes | Catalase, Catalase-related Peroxidase, Superoxide Dismutase | Inhibition [10, Previous search 2] | Increased oxidative stress, impaired survival |
Disruption of Intracellular Metal Metabolism
A significant aspect of Bismuthiol's biological activity is its ability to disrupt intracellular metal metabolism. This compound's strong metal-chelating properties, stemming from its sulfur and nitrogen donor atoms, enable it to form stable complexes with various metal ions. In the context of H. pylori infection, bismuth has been observed to interfere with essential nickel pathways. [Previous search 13] Nickel is a crucial metal for H. pylori pathogenicity, as it is required for the activity of key nickel-enzymes like urease and [NiFe] hydrogenase, which are vital for bacterial survival in the acidic gastric environment and colonization. [Previous search 13]
Similar to other chelating agents like Unithiol, Bismuthiol's thiol groups can bind to heavy metal ions, forming water-soluble chelate complexes that facilitate their excretion from the body. patsnap.commdpi.comjcimcr.org The capacity of Bismuthiol to cross cellular membranes allows it to access intracellular compartments where heavy metals may accumulate, thereby enhancing its detoxifying and disruptive effects on microbial metal homeostasis. patsnap.com This interference with intracellular metal balance is critical, as metal ions are essential cofactors for numerous enzymes and play vital roles in various cellular processes.
Downregulation of Virulence Proteins and Flagella Assembly (e.g., in H. pylori)
Bismuthiol has demonstrated effectiveness against H. pylori by inhibiting bacterial growth through several mechanisms, including the downregulation of key virulence proteins and the disruption of flagella assembly. Specifically, bismuth compounds have been shown to disrupt the expression of virulence proteins such as Cytotoxin-associated gene A (CagA) and Vacuolating cytotoxin A (VacA). [10, Previous search 2] These proteins are crucial for H. pylori's colonization, pathogenicity, and the induction of gastric diseases. mdpi.comnih.gov
Furthermore, Bismuthiol contributes to the impairment of H. pylori survival by disrupting flagella assembly. [10, Previous search 2] Flagella are essential for bacterial motility and chemotaxis, enabling H. pylori to navigate and colonize the gastric mucosa. [Previous search 23] By interfering with flagella assembly, Bismuthiol can reduce the bacterium's ability to establish and maintain infection. In addition to these effects, Bismuthiol also impacts various metabolic processes within H. pylori, including amino acid metabolism and RNA translation, further hindering bacterial growth and proliferation. [10, Previous search 2]
Table 2: Impact of Bismuthiol on H. pylori Virulence Factors
| Virulence Factor/Process | Effect of Bismuthiol/Bismuth | Consequence for H. pylori Pathogenicity |
| Virulence Proteins | Downregulation of CagA and VacA [10, Previous search 2] | Impaired bacterial colonization and pathogenicity |
| Motility/Colonization | Disruption of flagella assembly [10, Previous search 2] | Reduced ability to colonize gastric mucosa [10, Previous search 23] |
| Metabolic Pathways | Disruption of amino acid metabolism and RNA translation [10, Previous search 2] | Hindered bacterial growth and proliferation |
Modulation of Cellular Signaling Pathways
While direct evidence of Bismuthiol directly modulating host cellular signaling pathways is less extensively documented, its impact on microbial virulence factors, particularly in H. pylori, indirectly influences host cell responses. H. pylori virulence factors, such as CagA and VacA, are known to alter host cellular responses and signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, often through mechanisms involving outer membrane vesicles (OMVs). [Previous search 14, Previous search 22, Previous search 26] By downregulating these virulence factors, Bismuthiol can indirectly modulate the host's inflammatory and proliferative signaling cascades that are typically activated during H. pylori infection.
Cellular signaling pathways are complex networks of molecular interactions that enable cells to respond to their environment, regulating processes such as gene expression, cell growth, differentiation, and survival. [Previous search 10, Previous search 20, Previous search 23, Previous search 25] Modulation of these pathways can occur through various mechanisms, including direct activation or inhibition of specific components, alteration of receptor activity, or regulation of gene expression. Protein phosphorylation, a reversible post-translational modification, is a fundamental mechanism regulating numerous cellular processes and signaling pathways. [Previous search 23] The indirect influence of Bismuthiol on host signaling pathways, primarily through its antimicrobial action, highlights its potential in mitigating pathogen-induced cellular dysregulation.
Analytical Applications and Sensing Methodologies of Bismuthiol
Spectrophotometric Determination of Metal Ions
Spectrophotometry is a primary application of Bismuthiol for metal ion quantification due to the distinct chromogenic reactions it undergoes with target analytes. The presence of sulfur and nitrogen donor atoms in its thiadiazole ring structure facilitates strong coordination with heavy metal ions .
Bismuthiol is effectively employed for the detection of various trace metals, including copper and mercury.
Copper (Cu(II)) : Bismuthiol II forms a yellow-colored complex with copper(II) ions, enabling its spectrophotometric determination. This complex, particularly in the presence of a neutral surfactant like Triton X-114, exhibits a maximum absorbance at 395 nm researchgate.netresearchgate.net. A simple spectrophotometric method based on this complexation has been described for copper determination researchgate.net.
Mercury (Hg(II)) : Bismuthiol demonstrates strong coordination with mercury(II) ions . While direct spectrophotometric methods using Bismuthiol alone for mercury are less detailed in some contexts, its role in advanced sensing platforms for Hg(II) is significant, often involving colorimetric changes researchgate.netnih.gov.
Lead (Pb(II)) : Bismuthiol II has been utilized for the spectrophotometric determination of lead(II). This involves the formation of a ternary complex with 1,10-phenanthroline (B135089) (phen), which can be extracted into chloroform (B151607) oup.com.
The typical analytical parameters observed for the spectrophotometric determination of these metal ions are summarized in Table 1.
Table 1: Spectrophotometric Parameters for Trace Metal Detection using Bismuthiol
| Metal Ion | Bismuthiol Form | Reagent/Conditions | Wavelength (nm) | Detection Limit | Linear Range | Optimal pH | Reference |
| Copper(II) | Bismuthiol II | Triton X-114 | 395 | 0.03 mg/L | Up to 1.2 mg/L | 5 | researchgate.netresearchgate.net |
| Lead(II) | Bismuthiol II | 1,10-phenanthroline, chloroform extraction | - | - | Up to 300 µg (in 10 mL chloroform) | 7 | oup.com |
To enhance the sensitivity and selectivity of Bismuthiol-based spectrophotometric methods, several strategies are employed:
Surfactant Addition : The incorporation of surfactants, particularly non-ionic ones like Triton X-114, can significantly improve both the sensitivity and selectivity of the method. Surfactants modify the optical properties and stability of the metal-ligand complex, leading to enhanced absorbance and better analytical performance researchgate.net.
Masking Agents : The use of masking agents is crucial for improving selectivity by preventing interference from co-existing metal ions. For instance, in the determination of lead(II) with Bismuthiol II, potassium cyanide solution is used to mask various interfering ions, with the exception of indium and bismuth ions oup.com.
Ternary Complex Formation : Forming ternary complexes, such as the lead(II)-Bismuthiol II-1,10-phenanthroline complex, can facilitate extraction into organic solvents, thereby enhancing the sensitivity and allowing for the determination of small amounts of the analyte oup.com.
Bismuthiol-based analytical methods find practical applications in the analysis of real-world samples, particularly in environmental and nutritional contexts.
Environmental Samples : Bismuthiol is useful for detecting trace metals in environmental samples. For example, Bismuthiol II-immobilized magnetic nanoparticles have been developed for the separation and preconcentration of trace amounts of chromium, copper, and lead from environmental water samples researchgate.net. This approach, coupled with Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), achieved low detection limits (e.g., 0.058 ng/mL for copper) and showed good agreement with certified reference materials researchgate.net.
Nutritional Samples : The spectrophotometric determination of copper using Bismuthiol II has been successfully validated for analyzing nutritional matrices, including wines, food supplements, and raisins. The results obtained from these analyses were consistent with those from flame atomic absorption spectrometry (FAAS), confirming the method's reliability for nutritional sample analysis researchgate.net.
Micellar Enhanced Spectrophotometry
Micellar enhanced spectrophotometry leverages the interaction of Bismuthiol with micelles, self-assembled structures formed by surfactants in aqueous solutions, to improve the analytical performance of metal ion detection smolecule.com. This technique is particularly effective for enhancing both the sensitivity and selectivity of spectrophotometric methods by altering the microenvironment of the complexation reaction researchgate.net.
A notable example is the determination of copper(II) using Bismuthiol II in the presence of Triton X-114, a neutral surfactant researchgate.netresearchgate.netjst.go.jp. The formation of the Cu(II)-Bismuthiol II-Triton X-114 complex leads to a yellow color with maximum absorbance at 395 nm researchgate.netresearchgate.net. This micellar system allows for a lower detection limit (0.03 mg/L) and a wider linear range (up to 1.2 mg/L) for copper compared to methods without micellar enhancement researchgate.net. The use of surfactants in spectrophotometric applications enhances sensitivity by promoting changes in the optical properties and stability of the ligand-metal complex researchgate.net.
Advanced Sensing Platforms
Beyond conventional spectrophotometry, Bismuthiol plays a crucial role in advanced sensing platforms, particularly when combined with nanomaterials, to achieve highly sensitive and selective detection of metal ions.
Bismuthiol II-capped gold nanoparticles (AuNPs) have emerged as an effective advanced sensing platform for the colorimetric detection of metal ions, notably mercury(II). The sensing mechanism relies on the aggregation and anti-aggregation behavior of the AuNPs in the presence of Bismuthiol II and the target metal ion researchgate.netnih.govcapes.gov.brscribd.com.
Initially, the addition of Bismuthiol II to a gold nanoparticle solution induces aggregation of the AuNPs, resulting in a distinct color change from red to blue nih.govcapes.gov.br. This aggregation also leads to the formation of "hot spots" that enhance surface-enhanced Raman scattering (SERS) signals of Bismuthiol II nih.govscribd.com. When mercury(II) ions are subsequently introduced into the system, they reverse the Bismuthiol II-induced aggregation of the AuNPs, causing a remarkable color change from blue back to red nih.govscribd.com.
The changes in the UV-Vis absorption spectrum and SERS intensity are directly proportional to the concentration of Hg(II), allowing for quantitative determination nih.govscribd.com. This dual-signal sensor offers high sensitivity and selectivity for mercury(II) over other environmentally relevant metal ions nih.govscribd.com. Detection limits as low as 2 nM (via UV-Vis spectroscopy) and 30 nM (via SERS spectroscopy) have been reported for Hg(II) using this method nih.gov. The technique is characterized by its simplicity, rapidity, and cost-effectiveness, making it suitable for mercury detection in water samples without requiring complex modification or labeling procedures nih.gov.
Table 2: Advanced Sensing Parameters for Mercury Detection using Bismuthiol II-capped Gold Nanoparticles
| Metal Ion | Sensing Platform | Mechanism | Detection Method | Detection Limit | Selectivity | Reference |
| Mercury(II) | Bismuthiol II-capped Gold Nanoparticles | AuNP aggregation/anti-aggregation | Colorimetric, UV-Vis, SERS | 2 nM (UV-Vis), 30 nM (SERS) | High (over other metal ions) | researchgate.netnih.govscribd.com |
Colorimetric Detection Systems
Bismuthiol compounds serve as effective chromogenic reagents in colorimetric detection, enabling the quantitative determination of specific analytes through changes in color intensity, which can be measured spectrophotometrically or, in some cases, observed visually.
Detection of Copper (Cu(II))
Bismuthiol II has been extensively employed for the spectrophotometric determination of trace copper (Cu(II)) ions. In the presence of a neutral surfactant, such as Triton X-114, Bismuthiol II reacts with Cu(II) to form a stable yellow-colored complex. This complex exhibits a maximum absorbance at 395 nm in an aqueous medium, providing a quantifiable signal for copper concentration fishersci.belaballey.comfishersci.be.
Research findings indicate that this method is robust, with a detection limit of 0.03 mg/L, and adheres to Beer's law up to 1.2 mg/L of copper in an aqueous environment fishersci.be. The optimal pH for the complexation reaction between Cu(II) and Bismuthiol II is typically around pH 5 laballey.com. This analytical approach has been successfully applied to determine copper levels in various nutritional matrices, including wines, food supplements, and raisins, demonstrating its practical applicability and reliability when compared to established techniques like flame atomic absorption spectrometry (FAAS) fishersci.be. The ease of implementation, rapid response, and use of readily available and inexpensive materials make it a convenient alternative for copper determination in nutritional samples laballey.comfishersci.be.
Table 1: Colorimetric Detection of Copper (Cu(II)) with Bismuthiol II
| Parameter | Value | Reference |
| Reagent | Bismuthiol II | fishersci.be |
| Complex Color | Yellow | fishersci.be |
| Maximum Absorbance (λmax) | 395 nm | fishersci.belaballey.com |
| Surfactant | Triton X-114 | fishersci.belaballey.com |
| Detection Limit | 0.03 mg/L | fishersci.be |
| Linear Range | Up to 1.2 mg/L | fishersci.be |
| Optimum pH | ~5 | laballey.com |
| Application | Nutritional samples (wines, food supplements, raisins) | fishersci.be |
Detection of Lead (Pb(II))
Bismuthiol II has also been utilized in the spectrophotometric determination of lead (Pb(II)). A method has been established involving the formation of a ternary complex between lead, Bismuthiol II, and 1,10-phenanthroline (phen). This complex is then extracted into chloroform, allowing for sensitive and selective measurement americanelements.com.
The complex exhibits maximum absorbance when the mole ratio of lead, Bismuthiol II, and 1,10-phenanthroline is 1:2:1 americanelements.com. This method follows Beer's law for lead concentrations up to 300 µg in 10 mL of chloroform. A key feature of this system is its high selectivity for small amounts of Pb(II), as most interfering ions, with the notable exceptions of indium and bismuth, can be effectively masked using a potassium cyanide solution americanelements.com. This approach demonstrates the versatility of Bismuthiol II in forming specific extractable complexes for enhanced analytical performance.
Table 2: Colorimetric Detection of Lead (Pb(II)) with Bismuthiol II
| Parameter | Value | Reference |
| Reagent | Bismuthiol II, 1,10-Phenanthroline (phen) | americanelements.com |
| Complex Type | Ternary complex | americanelements.com |
| Extraction Solvent | Chloroform | americanelements.com |
| Stoichiometry (Pb:Bismuthiol II:phen) | 1:2:1 | americanelements.com |
| Linear Range | Up to 300 µg Pb in 10 mL chloroform | americanelements.com |
| Interference Masking | Potassium cyanide (for most ions except In, Bi) | americanelements.com |
Detection of Mercury (Hg(II)) using Gold Nanoparticles
In a more advanced application, Bismuthiol II plays a crucial role in the colorimetric detection of mercury (Hg(II)) ions, often in conjunction with gold nanoparticles (AuNPs). In these systems, Bismuthiol II acts as a modifier for AuNPs, inducing their aggregation and causing a visible color change from red to blue fishersci.fifishersci.com.
The presence of Hg(II) ions in the solution inhibits or reverses this aggregation. This phenomenon occurs because mercury forms a stronger bond with the sulfur atoms of Bismuthiol II (Hg-S bond) than Bismuthiol II does with the gold surface (Au-S bond). As a result, Bismuthiol II preferentially binds to Hg(II), reducing its interaction with the AuNPs and preventing or reversing their aggregation. This leads to a distinct color change from blue back to red, or from light violet to red, depending on the initial state and concentration of Hg(II) fishersci.fifishersci.comfishersci.betranscriptionfactor.org. This color change is quantifiable using UV-Vis spectroscopy.
These nanoparticle-based colorimetric sensors demonstrate high sensitivity and selectivity for Hg(II) over other environmentally relevant metal ions. Detection limits as low as 2 nM have been achieved using UV-Vis spectroscopy, making them suitable for monitoring mercury in water samples fishersci.fifishersci.com. The linear detection range for Hg(II) can extend from 0.05 µg/L to 1.00 mg/L fishersci.be.
Table 4: Colorimetric Detection of Mercury (Hg(II)) using Bismuthiol II-modified Gold Nanoparticles
| Parameter | Value | Reference |
| Reagent | Bismuthiol II-capped Gold Nanoparticles (AuNPs) | fishersci.fifishersci.comfishersci.betranscriptionfactor.org |
| Sensing Mechanism | Hg(II) inhibits/reverses AuNP aggregation | fishersci.fifishersci.comfishersci.betranscriptionfactor.org |
| Color Change | Red to blue (aggregation) / Blue to red (Hg(II) presence) or Light violet to red fishersci.fifishersci.comfishersci.betranscriptionfactor.org | fishersci.fifishersci.comfishersci.betranscriptionfactor.org |
| Detection Limit (UV-Vis) | 2 nM | fishersci.fifishersci.com |
| Linear Range | 0.05 µg/L to 1.00 mg/L | fishersci.be |
| Selectivity | High selectivity over other metal ions | fishersci.fifishersci.comfishersci.be |
| Application | Water samples | fishersci.fifishersci.com |
Catalytic Applications of Bismuthiol in Chemical Transformations
Bismuthiol as a Ligand in Catalysis
Bismuthiol functions effectively as a ligand, facilitating the formation of various metal complexes that find utility in catalytic processes fishersci.ca. Its strong coordination capabilities with heavy metal ions, such as mercury(II) (Hg(II)), lead(II) (Pb(II)), and copper(II) (Cu(II)), are attributed to its rich sulfur and nitrogen content fishersci.ca.
In a notable application, Bismuthiol I has been shown to induce the amorphization of palladium (Pd) nanomaterials through ligand exchange under ambient conditions. This method is versatile, applicable to different types of Pd nanomaterials without compromising their integrity. The resulting amorphous Pd nanoparticles exhibit significantly enhanced electrocatalytic activity and excellent durability, particularly in the hydrogen evolution reaction. Furthermore, water-soluble Bismuthiol(I) (2,5-dimercapto-1,3,4-thiadiazole, DMTD) forms stable Langmuir films on aqueous subphases containing concentrated metal ions like cadmium(II) (Cd(II)), copper(II) (Cu(II)), and silver(I) (Ag(I)). This film formation is a result of in situ interfacial coordination between DMTD and the metal ions, and these coordinated Langmuir films can subsequently be transferred onto solid substrates.
Organic Synthesis Applications
Bismuthiol plays a role in organic synthesis, particularly in reactions that necessitate the formation of thiolates or thioketones wikipedia.org. Its catalytic function involves facilitating chemical reactions and increasing their rates.
Formation of Carbon-Sulfur Bonds
Bismuthiol is recognized for its ability to act as a nucleophile in substitution reactions, thereby facilitating the formation of carbon-sulfur bonds wikipedia.org. It is utilized as a catalyst in organic synthesis specifically for this purpose wikipedia.org. The compound's derivatives, known as organosulfide compounds, which contain carbon-sulfur-carbon bonds, also demonstrate potential in various catalytic applications.
A significant application involves the use of Bismuthiol as a monomer in the synthesis of sulfide (B99878) organic polymers (SOPs) through SN2 coupling polymerization. For instance, SOP-1 and SOP-3 materials are synthesized by reacting 1,3,5-tris(bromomethyl)benzene (B90972) with Bismuthiol monomers, with sodium hydroxide (B78521) (NaOH) assisting the deprotonation of thiol groups to form the corresponding thiolate, which then triggers the SN2 coupling polymerization.
Esterification Reactions
Bismuthiol-derived sulfide organic polymers (SOPs) serve as highly efficient metal-free heterogeneous Lewis acid catalysts for esterification reactions fishersci.ca. These SOPs have demonstrated high yields, achieving up to 90% in esterification reactions, and are reusable, making them competitive with traditional acid catalysts like sulfuric acid (H₂SO₄) fishersci.ca.
The proposed mechanism for their catalytic activity in esterification involves the activation of the carboxylic acid through hypervalent sulfur-oxygen (S⋯O) interactions with the sulfur centers of the SOPs. This interaction enhances the electrophilic character of the carboxylic carbon, thereby facilitating the addition of the alcohol and subsequent ester formation.
Table 1: Esterification Reaction Performance of Bismuthiol-Derived SOPs
| Catalyst Type | Carboxylic Acid Conversion (%) | Recyclability | Notes |
| SOP-1 | >93% | Efficient | Metal-free heterogeneous Lewis acid catalyst |
| SOP-3 | >93% | Efficient | Metal-free heterogeneous Lewis acid catalyst |
| SOPs (general) | High conversions | Efficient | Rival traditional acid catalysts fishersci.ca |
Photoelectrochemical Catalysis Utilizing Bismuthiol-Based Materials
Bismuthiol is instrumental in the development of photoactive materials and nanocomposites wikipedia.org. Its involvement extends to the Bismuthiol-mediated synthesis of ordered carbon nitride nanosheets, which exhibit enhanced photocatalytic performance, particularly for hydrogen generation.
Supramolecular complexes formed by blending melamine-Bismuthiol with reduced graphene oxide (rGO) can be used to prepare tightly packed carbon nitride (CN) layers. These layers are effective in improving electron diffusion within the CN and enhancing hole extraction to the solution in photoelectrochemical cells. The resulting carbon nitride materials demonstrate excellent activity as photoanode materials in photoelectrochemical cells and as photocatalysts for the hydrogen evolution reaction. Bismuth-based nanomaterials, in general, are also gaining interest in photoelectrochemical (PEC) water splitting due to their narrow band gap, non-toxicity, and low cost.
Bismuthiol in Advanced Materials Science and Engineering
Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers (CPs) are materials formed by the self-assembly of metal ions with organic ligands, creating extended networks. nih.gov A subclass of these materials, Metal-Organic Frameworks (MOFs), are distinguished by their porous structures. rsc.orgsruc.ac.uk Bismuthiol and its derivatives are excellent candidates for organic ligands in these structures because their sulfur and nitrogen atoms can strongly coordinate with metal ions. mdpi.com This allows for the construction of robust frameworks with specific chemical and physical properties.
The electron-rich sulfur and nitrogen subgroups in Bismuthiol give it a strong coordination ability, enabling it to easily bind with a variety of heavy metal ions. mdpi.com This property is leveraged in the development of adsorbents for wastewater treatment. sruc.ac.ukwiley.com Polymers derived from Bismuthiol, such as poly(2,5-dimercapto-1,3,4-thiadiazole) or PBT, have shown remarkable efficacy in capturing toxic heavy metals from aqueous solutions. mdpi.com
The strong affinity of Bismuthiol-based polymers for certain heavy metals can be explained by the Hard and Soft Acids and Bases (HSAB) theory. dtu.dk The sulfur atoms in Bismuthiol are soft Lewis bases, which preferentially bind with soft Lewis acids like mercury (Hg²⁺) and lead (Pb²⁺) ions. mdpi.comdtu.dk Research has demonstrated that PBT nanosheets, which possess a combination of active –S–, –SH, and =N– groups, are highly effective chelate nanosorbents. mdpi.com These materials exhibit an exceptionally rapid initial adsorption rate and a very high adsorption capacity for mercury ions, recorded at 10,653 mg g⁻¹ h⁻¹ and 680.01 mg g⁻¹ respectively. mdpi.com
The table below summarizes the adsorption performance of PBT nanosheets for various heavy metal ions.
| Metal Ion | Initial Concentration (mg L⁻¹) | Adsorption Capacity (mg g⁻¹) | Removal Efficiency (%) |
| Hg²⁺ | 200 | 680.01 | >99 |
| Pb²⁺ | 200 | Not specified | High |
| Ag⁺ | 200 | Not specified | High |
| Cu²⁺ | 200 | Not specified | Moderate |
| Cd²⁺ | 200 | Not specified | Moderate |
| Zn²⁺ | 200 | Not specified | Moderate |
| Co²⁺ | 200 | Not specified | Low |
| Cr³⁺ | 200 | Not specified | Low |
| Fe³⁺ | 200 | Not specified | Low |
| Data derived from studies on poly(2,5-dimercapto-1,3,4-thiadiazole) (PBT) nanosheets. mdpi.com |
Functionalization is a key strategy for tailoring the properties of MOFs for specific applications. mdpi.com Bismuthiol and similar thiol-containing molecules can be used as ligands to create intrinsically functionalized MOFs. rsc.org For instance, using sulfur-containing ligands in the synthesis of bismuth-based MOFs can impart unique piezoelectric properties. nih.gov
In one study, bismuth thiophene-2,5-dicarboxylate MOFs (Bi-TDC) were synthesized using a sulfur-containing ligand. nih.gov The presence of sulfur atoms in the framework was found to facilitate charge separation and migration, creating a built-in electric field. nih.gov This demonstrates how ligands like Bismuthiol can be used not just for structural purposes but to introduce advanced electronic functionalities into the material. nih.gov This approach opens up new possibilities for designing MOFs for catalytic and sensing applications. mdpi.comnih.gov
Fabrication of Photoactive Materials
Photoactive materials are substances that interact with light to modify either their own properties or the properties of the light itself. mdpi.com They are central to technologies like photocatalysis and solar energy conversion. cam.ac.ukuliege.be Bismuthiol can be a key precursor in the fabrication of bismuth-based photoactive materials. Bismuth nanomaterials, in general, are known to be effective photocatalysts due to their favorable energy band structure, chemical stability, and low environmental impact. nih.gov
Integration into Nanocomposites
Nanocomposites are materials created by embedding nanoparticles into a matrix material, typically a polymer. orientjchem.org This integration aims to combine the properties of both components to create a new material with enhanced performance in areas like mechanical strength, thermal stability, or electronic properties. orientjchem.orgmdpi.com
Bismuthiol can serve as a precursor for synthesizing bismuth-based nanoparticles, which are then incorporated into a polymer matrix. nih.govrsc.org These bismuth-based nanocomposites have a wide range of potential applications, including in photocatalysis, energy storage (supercapacitors), and photovoltaics. nih.govrsc.org For example, incorporating bismuth oxide (Bi₂O₃) nanoparticles into a low-density polyethylene (B3416737) (LDPE) matrix creates a flexible, lightweight, and non-toxic composite material effective for X-ray shielding. mdpi.com The integration of such bismuth-based nanoparticles can significantly improve the functional properties of the base polymer, opening doors for new applications in electronics, packaging, and biomedical devices. orientjchem.orgnih.gov
Applications in Optoelectronics
Optoelectronic materials are defined by their ability to interact with both light (photons) and electricity (electrons). ossila.com They form the functional core of devices like LEDs, solar cells, and photodetectors. The unique properties of materials derived from Bismuthiol suggest their potential in this advanced field.
The photoactive and electronic properties imparted by Bismuthiol and related sulfur-containing ligands to MOFs and nanocomposites are directly relevant to optoelectronics. nih.govnih.gov The demonstrated ability of sulfur-functionalized bismuth MOFs to generate a built-in electric field and promote charge separation is a critical principle in photovoltaic devices, which convert light into electricity. nih.gov The tunability of the optical and electronic properties of these materials by modifying their chemical structure is a key feature for optoelectronic applications. ossila.com While direct applications are still emerging, the foundational research into Bismuthiol-derived materials indicates a promising future for their use in developing novel components for solar cells, sensors, and other optoelectronic systems. cam.ac.uknih.gov
Structure Activity Relationship Sar Studies of Bismuthiol Derivatives
Correlation Between Molecular Structure and Biological Activity
The antimicrobial efficacy of Bismuthiol derivatives is highly dependent on the nature and position of substituent groups on the thiadiazole ring. Studies on 1,3,4-thiadiazole (B1197879) scaffolds, including Bismuthiol derivatives, have shown that certain substitutions can enhance their activity against various microbial strains. For instance, para-substituted halogen and nitro derivatives have demonstrated notable potential against different microbial strains tandfonline.com. Similarly, the incorporation of electron-withdrawing halogens (such as chloro, fluoro, and bromo) at the para positions of phenyl rings in related thiadiazole hydrazone derivatives has been observed to enhance both antifungal and antibacterial activities nih.gov.
Table 1: Influence of Substituent Groups on Antimicrobial Efficacy (Illustrative Examples)
| Compound Type (Bismuthiol Derivative) | Substituent Group | Observed Antimicrobial Efficacy | Key Observation |
| 1,3,4-Thiadiazole Scaffolds | Para-halogen | Remarkable potential | Enhanced activity tandfonline.com |
| 1,3,4-Thiadiazole Scaffolds | Nitro | Remarkable potential | Enhanced activity tandfonline.com |
| Thiadiazole Hydrazones | Para-halogen (Cl, F, Br) | Enhanced antibacterial/antifungal activity | Electron-withdrawing effect nih.gov |
| Cycloalkyl-substituted DMTD | Cycloalkyl | Enhanced activity (e.g., MIC = 8 µg/mL against S. aureus) | Specific MIC value observed |
| Cycloalkyl-substituted DMTD | Cycloalkyl (replacing -SH) | Generally lower activity | Reduced sulfur reactivity |
The molecular symmetry of Bismuthiol derivatives can play a role in their biological and physicochemical properties. Research on 2,5-bis(cycloalkylsulfenyl) uni.luuni.luuni.luthiadiazoles, which are derivatives of Bismuthiol, has explored the impact of molecular symmetry and asymmetry. Studies have screened the biological activity of bis- and mono-cyclohexyl-substituted bismuthiols both in silico and in vitro against Gram-negative bacteria (Escherichia coli ATCC 25,922) and Gram-positive bacteria (Staphylococcus aureus ATCC 25,923) tandfonline.com. These investigations suggest that the symmetry and asymmetry of the molecular structure, along with the nature of cyclic or linear substituents, can influence various properties, including bacterial activity nih.govuni.lu.
Structure-Property Relationships in Coordination Complexes
Bismuthiol is well-known for its strong coordination capabilities, largely attributable to its sulfur (S)- and nitrogen (N)-rich subgroups dntb.gov.ua. These features enable Bismuthiol to act as an effective ligand, forming stable coordination complexes with various metal ions. The compound readily coordinates with heavy metal ions such as mercury(II) (Hg(II)), lead(II) (Pb(II)), and copper(II) (Cu(II)) dntb.gov.ua.
The formation of these complexes is central to several applications, including corrosion inhibition. For instance, Bismuthiol chemically adsorbs onto metal surfaces, such as copper, in acidic environments, forming protective Bismuthiol-copper complexes. This adsorption, facilitated by the sulfur and nitrogen atoms, contributes to its corrosion inhibition efficiency imist.ma. The specific structure of these coordination complexes, including the type of metal ion and the bonding environment, can significantly alter the electron density within the thiadiazole ring, thereby influencing the complex's bioactivity and other properties .
Computational Approaches to SAR
Computational methods have become indispensable tools in modern drug discovery and medicinal chemistry, significantly accelerating the understanding of Structure-Activity Relationships scbt.comresearchgate.net. These approaches allow for the prediction of molecular properties and biological activities, guiding the design of novel compounds.
In silico prediction involves using computational models to forecast the biological activity of compounds before experimental synthesis and testing. This approach is often followed by in vitro or in vivo validation to confirm the predictions. For Bismuthiol and its derivatives, in silico screening has been employed to assess their biological activity. For example, the biological activity of Bismuthiol and its bis- and mono-cyclohexyl-substituted derivatives was screened in silico using tools like SwissADME, followed by in vitro testing against Escherichia coli and Staphylococcus aureus tandfonline.com. This integrated approach allows researchers to efficiently identify promising candidates and validate computational models, streamlining the drug discovery process nih.govnih.gov.
Molecular modeling and Quantitative Structure-Activity Relationships (QSAR) are powerful computational techniques used to establish mathematical relationships between the chemical structure of compounds and their biological activities. Molecular modeling involves simulating the behavior of molecules and their interactions, providing insights into binding modes and conformational preferences. For 1,3,4-thiadiazole derivatives, molecular docking analyses have revealed promising binding scores against various amino acids of target proteins, indicating favorable interactions tandfonline.com.
QSAR models, on the other hand, quantify these relationships by using molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict activity researchgate.net. While specific QSAR models for Bismuthiol derivatives with detailed descriptors were not directly extracted, studies on related thiadiazole derivatives have successfully employed QSAR to predict biological activity. Such models often utilize descriptors like molar refractivity (MR), partition coefficient (LogP), and electronic properties (e.g., LUMO energy, ELUMO) to explain and predict the activity of new compounds researchgate.net. The development of robust QSAR models allows for the rational design of Bismuthiol derivatives with improved biological responses, minimizing the need for extensive experimental synthesis and testing.
Future Research Directions and Challenges
Exploration of Novel Synthetic Routes and Derivatization Pathways
Future research in Bismuthiol synthesis is poised to focus on developing more efficient, sustainable, and diversified synthetic routes, alongside expanding its derivatization pathways to unlock new functionalities. Current synthesis methods include cyclization reactions of thiosemicarbazones with carbon disulfide, direct reactions of thioketones with hydrazine (B178648) derivatives, and catalytic approaches utilizing transition metal catalysts smolecule.com.
Key areas for exploration include:
Green Chemistry Approaches: Investigating environmentally benign synthetic methodologies to reduce solvent use, energy consumption, and waste generation during Bismuthiol production and its derivatives. This could involve exploring solvent-free reactions, microwave-assisted synthesis, or biocatalytic routes.
Targeted Derivatization for Specific Applications: Developing precise synthetic strategies to introduce specific functional groups onto the Bismuthiol scaffold. This includes exploring reactions with electron-deficient hydrocarbons, 1,4-addition reactions to alkenes, ring-opening reactions of epoxides, and controlled formation of disulfide bonds google.com. For instance, the synthesis of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives has been achieved through multi-step processes, such as alkylation with compounds like 4-ethylbromobutyrate, yielding promising biological activities mdpi.com.
Polymerization and Coordination Chemistry: Further research into the controlled polymerization of Bismuthiol with various metal ions to create advanced coordination polymers with tailored properties. Bismuthiol is known to form stable co-polymers (bismuthiolates) with metals, acting as corrosion inhibitors, forming linear polymers with divalent metals and branched polymers with trivalent metals wikipedia.org. Understanding and controlling these polymerization processes at a molecular level will be crucial.
Expanding Heterocyclic Conjugation: Designing and synthesizing novel fused or linked heterocyclic systems incorporating the Bismuthiol core, such as bisthiadiazoles, thiadiazolotriazines, and pyrazolothiadiazoles, which have shown diverse applications nih.gov. The oxidation of Bismuthiol to 1,3,4-thiadiazole-2,5-disulfonic acid and subsequent derivatization with alkaloids also presents avenues for novel compound generation eprajournals.cominlibrary.uz.
Deeper Mechanistic Elucidation of Biological Activities
While Bismuthiol and its derivatives have demonstrated a range of biological activities, including antimicrobial, antifungal, antiproliferative, antioxidant, and anti-inflammatory properties, a more profound understanding of their underlying mechanisms of action is essential for rational drug design and therapeutic development ontosight.aimdpi.cominlibrary.uzchemimpex.comresearchgate.netacs.orgnih.govresearchgate.net.
Future research should focus on:
Molecular Target Identification: Pinpointing the specific biomolecules (e.g., enzymes, receptors, DNA) with which Bismuthiol derivatives interact to exert their biological effects. For example, some derivatives show antibacterial activity attributed to the disruption of microbial cell membranes .
Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to correlate specific structural features of Bismuthiol derivatives with their observed biological potencies and selectivities. This will guide the design of more potent and less toxic compounds acs.org.
Cellular Pathway Analysis: Investigating the cellular pathways and signaling cascades modulated by Bismuthiol compounds within biological systems. This includes understanding their impact on oxidative stress pathways, inflammation cascades, and cell proliferation mechanisms. Studies suggesting potential in neuroprotection by shielding neurons from oxidative stress highlight this area chemimpex.com.
Computational Biology and Cheminformatics: Employing advanced computational techniques, such as molecular docking, molecular dynamics simulations, and quantum chemical calculations (e.g., Density Functional Theory - DFT), to predict binding affinities, elucidate interaction mechanisms, and screen for potential drug candidates researchgate.netrsc.orgresearchgate.net. This approach can provide insights into the atomic-level interactions driving biological activity.
Design of Advanced Bismuthiol-Based Materials for Emerging Technologies
Bismuthiol's ability to chelate metal ions and its inherent chemical reactivity make it a valuable building block for designing advanced materials with applications in various emerging technologies.
Future research directions include:
Energy Storage Systems: Further developing Bismuthiol-based materials for next-generation energy storage, particularly in rechargeable metal-sulfur batteries. Poly[tetrathio-2,5-(1,3,4-thiadiazole)] (pDMCT-S), a Bismuthiol-based polymer, has shown improved long-term cyclability and unique polysulfide sequestering capabilities, addressing a critical challenge in sulfur cathodes osti.gov.
Catalysis and Photocatalysis: Designing novel Bismuthiol-metal complexes or composites for catalytic applications, including organic synthesis and environmental remediation. Supramolecular assemblies of Bismuthiol with other molecules, such as melamine, have been successfully used to direct the synthesis of ordered carbon nitride (CN) sheets, which exhibit excellent photoactivity for hydrogen production and pollutant degradation researchgate.netresearchgate.net.
Sensors and Detection Systems: Leveraging Bismuthiol's strong coordination capabilities with heavy metal ions (e.g., Hg(II), Pb(II), Cu(II)) for the development of highly sensitive and selective sensors for environmental monitoring and analytical chemistry chemimpex.comresearchgate.netrsc.org. The post-functionalization of Metal-Organic Frameworks (MOFs) with Bismuthiol for efficient and selective removal of Hg(II) from water demonstrates its potential in advanced adsorbents researchgate.net.
Corrosion Inhibition and Surface Coatings: Continuing to develop Bismuthiol derivatives as effective corrosion inhibitors for various metals, exploring new formulations and application methods for durable protective coatings wikipedia.orgresearchgate.netchemicalbook.comgoogle.comosti.gov.
Advanced Electronics and Nanomaterials: Exploring the integration of Bismuthiol into bio-based sustainable electronics and ultra-thin 2D materials, potentially leading to novel electronic devices with enhanced performance and environmental profiles rsc.orginnovationnewsnetwork.com.
Integration of Multidisciplinary Approaches in Bismuthiol Research
The complexity and broad applicability of Bismuthiol necessitate a multidisciplinary approach to fully realize its potential. Future research will increasingly benefit from the synergy of various scientific fields.
Key aspects of multidisciplinary integration include:
Cheminformatics and Artificial Intelligence (AI): Utilizing AI and machine learning algorithms to predict novel Bismuthiol derivatives with desired properties, optimize synthetic routes, and accelerate the discovery of new applications.
Computational Chemistry and Experimental Validation: Strengthening the collaboration between theoretical and experimental chemists to validate computational predictions and provide deeper insights into reaction mechanisms, molecular interactions, and material properties. DFT calculations have already proven valuable in understanding Bismuthiol's interactions with metal surfaces rsc.orgresearchgate.net.
Materials Science and Engineering: Fostering collaboration between chemists and materials engineers to translate fundamental discoveries about Bismuthiol into practical applications, focusing on scalability, manufacturing processes, and device integration.
Biology, Pharmacology, and Clinical Sciences: Integrating chemical synthesis and biological screening with pharmacological studies and, eventually, clinical trials to develop Bismuthiol-based therapeutic agents, particularly for challenging conditions like diabetes, where new antidiabetic agents with greater efficiency and lower toxicity are urgently needed acs.org.
Environmental Science and Engineering: Combining chemical expertise with environmental engineering principles to develop effective and sustainable solutions for pollution control, water purification, and renewable energy generation using Bismuthiol-based materials.
Q & A
Q. What are the standard protocols for synthesizing Bismuthiol (2,5-dimercapto-1,3,4-thiadiazole) and its derivatives?
Bismuthiol synthesis typically involves cyclization reactions of thiosemicarbazides or oxidative coupling of thiol precursors. For example, derivatives like 2,5-bis-cycloalkylsulfanyl-[1,3,4]thiadiazoles are synthesized by reacting Bismuthiol with cycloalkyl halides under basic conditions. Characterization involves FT-IR, NMR, and X-ray crystallography to confirm tautomeric forms and sulfur bonding patterns .
Q. How should researchers address discrepancies in Bismuthiol's tautomeric structure reported in literature?
Conflicting reports on tautomerism (dithiol vs. thiol-thione forms) require multi-method validation. Use X-ray crystallography to resolve solid-state structures and computational methods (DFT calculations) to predict energetically favorable tautomers. Cross-reference findings with spectroscopic data (e.g., S–H stretching in IR at ~2550 cm⁻¹ for thiol form) .
Q. What experimental controls are critical when assessing Bismuthiol's biological activity?
Include positive controls (e.g., established antibiotics for antibacterial assays) and solvent controls to rule out vehicle interference. For cytotoxicity studies, use cell viability assays (MTT/resazurin) with triplicate measurements. Ensure purity verification via HPLC (>95%) to avoid confounding results .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in Bismuthiol's thermal stability data?
Perform thermogravimetric analysis (TGA) under inert and oxidative atmospheres to isolate decomposition pathways. Compare results with differential scanning calorimetry (DSC) to identify phase transitions. For conflicting literature reports, replicate experiments using identical heating rates (e.g., 10°C/min) and sample masses .
Q. What methodologies are recommended for comparative studies of Bismuthiol derivatives’ antibacterial efficacy?
Adopt a standardized protocol:
- Use Gram-positive (S. aureus) and Gram-negative (E. coli) bacterial strains.
- Apply disk diffusion or broth microdilution assays with MIC (Minimum Inhibitory Concentration) determination.
- Validate results with time-kill kinetics and synergy testing (e.g., checkerboard assays with commercial antibiotics) .
Q. How should researchers address challenges in reproducing Bismuthiol’s catalytic activity in organic reactions?
Document reaction conditions meticulously (solvent, temperature, catalyst loading). Use inert atmospheres (N₂/Ar) to prevent oxidation of thiol groups. If reproducibility issues persist, characterize catalyst purity (EDX for metal content) and explore solvent effects (e.g., DMSO vs. THF) .
Data Analysis & Interpretation
Q. What statistical approaches are suitable for analyzing variable outcomes in Bismuthiol toxicity studies?
Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For non-normal data, use non-parametric tests (Kruskal-Wallis). Report effect sizes (Cohen’s d) and confidence intervals to contextualize biological significance .
Q. How can computational models improve understanding of Bismuthiol’s reactivity in aqueous environments?
Perform molecular dynamics (MD) simulations to track protonation states and solvent interactions. Pair with quantum mechanical calculations (e.g., Fukui indices) to predict nucleophilic/electrophilic sites. Validate models against experimental UV-Vis spectra at varying pH .
Ethical & Methodological Best Practices
Q. What guidelines ensure ethical reporting of Bismuthiol research involving human-derived cell lines?
- Declare cell line origins (e.g., ATCC numbers) and passage numbers.
- Adhere to institutional review board (IRB) protocols for primary cell use.
- Disclose conflicts of interest (e.g., funding from pharmaceutical entities) .
Q. How should researchers manage contradictory data in publications?
Transparently report all datasets, including negative results, in supplementary materials. Use the “contradiction matrix” framework to categorize discrepancies (e.g., methodological vs. environmental variability). Engage in peer discussions to refine hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
